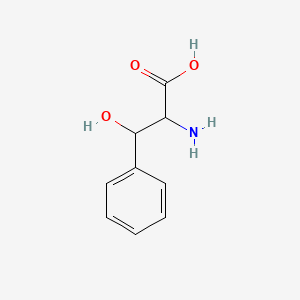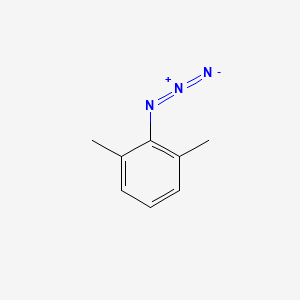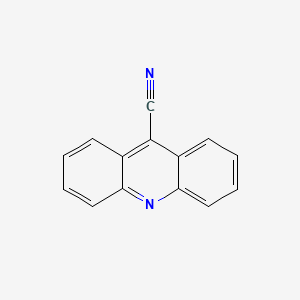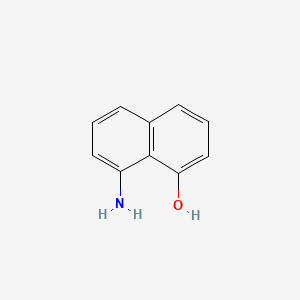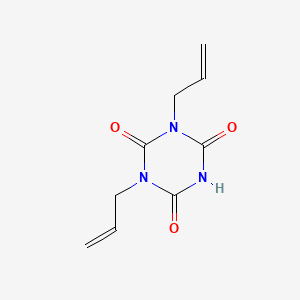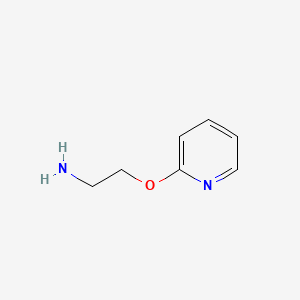
2-(ピリジン-2-イルオキシ)エタンアミン
概要
説明
2-(Pyridin-2-yloxy)ethanamine, also known as 2-Pyridoxamine, is a derivative of pyridine and an important organic compound. It is a colorless solid that is soluble in water and organic solvents, and is used in a variety of scientific research applications. It is an important reagent in organic synthesis and has a variety of biochemical and physiological effects.
科学的研究の応用
抗線維化薬開発
2-(ピリジン-2-イルオキシ)エタンアミン: 誘導体は、抗線維化薬の開発において有望な結果を示しています。 これらの化合物は合成され、不死化ラット肝星細胞(HSC-T6)に対する生物学的活性を評価されており、これらの細胞は線維化の発達において重要な役割を果たしています 。誘導体は、コラーゲン発現とヒドロキシプロリン含有量を有意に阻害する効果を示しており、新規抗線維化療法の可能性を示唆しています。
ヘテロ環式化合物の合成
この化合物は、潜在的な生物学的活性を有する新規ヘテロ環式化合物の合成における前駆体として役立ちます。 ピリミジン部分(広範囲の薬理学的活性で知られています)を組み込むことで、研究者は医薬品化学における特権的な構造を設計して、さまざまな疾患を標的にすることができます .
材料科学研究
材料科学において、2-(ピリジン-2-イルオキシ)エタンアミンは、電子デバイスで用途のある有機化合物の合成に利用できます。 その特性は、フレキシブルで軽量な電子部品の開発に不可欠な有機半導体の設計に影響を与える可能性があります .
ケミカルバイオロジー
この化合物は、ケミカルバイオロジーにおいて、生物系と合成化学化合物の相互作用を研究するために使用されます。 それは、生命の基本的なプロセスを理解し、新しい生化学的ツールの開発に役立ちます .
クロマトグラフィー
2-(ピリジン-2-イルオキシ)エタンアミン: は、標準物質または試薬としてクロマトグラフィーに適用できる可能性があります。 その独特の化学構造は、複雑な混合物の分離および分析に役立ち、未知の物質の同定を支援する可能性があります .
分析化学
分析化学では、この化合物は、分析機器の較正およびバリデーションのための参照物質として使用できます。 その明確に定義された特性と安定性は、分析測定の正確性と精度を確保するのに適しています .
Safety and Hazards
将来の方向性
The compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, 2-(Pyridin-2-yloxy)ethanamine might have potential applications in the development of novel anti-fibrotic drugs .
作用機序
Target of Action
It’s worth noting that similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Related compounds have shown anti-fibrotic activities , suggesting potential involvement in pathways related to fibrosis.
Result of Action
Related compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating potential anti-fibrotic effects.
Action Environment
It’s worth noting that the synthesis of related compounds is environmentally friendly , suggesting that the compound might be stable under various conditions.
生化学分析
Biochemical Properties
2-(Pyridin-2-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen This interaction is crucial for the stabilization of the collagen triple helix structure
Cellular Effects
The effects of 2-(Pyridin-2-yloxy)ethanamine on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(Pyridin-2-yloxy)ethanamine can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, which are involved in liver fibrosis This inhibition can lead to reduced fibrosis and improved liver function
Molecular Mechanism
At the molecular level, 2-(Pyridin-2-yloxy)ethanamine exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of collagen prolyl 4-hydroxylases by binding to their active sites . This inhibition prevents the hydroxylation of proline residues in collagen, leading to reduced collagen stability and decreased fibrosis. Additionally, 2-(Pyridin-2-yloxy)ethanamine may modulate gene expression by interacting with transcription factors or other regulatory proteins, although specific mechanisms are still being studied.
Temporal Effects in Laboratory Settings
The effects of 2-(Pyridin-2-yloxy)ethanamine can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Pyridin-2-yloxy)ethanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-2-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen synthesis and reduce fibrosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including liver damage and impaired cellular function. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(Pyridin-2-yloxy)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or glutathione . These metabolic processes help to detoxify and eliminate the compound from the body, although specific details on the enzymes involved are still being investigated.
Transport and Distribution
The transport and distribution of 2-(Pyridin-2-yloxy)ethanamine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, 2-(Pyridin-2-yloxy)ethanamine may accumulate in the endoplasmic reticulum, where it can interact with collagen prolyl 4-hydroxylases and inhibit collagen synthesis .
Subcellular Localization
The subcellular localization of 2-(Pyridin-2-yloxy)ethanamine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in collagen synthesis . Understanding the subcellular localization of 2-(Pyridin-2-yloxy)ethanamine can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVONOFKFDJHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183658 | |
| Record name | 2-(2-Aminoethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29450-07-5 | |
| Record name | 2-(2-Pyridinyloxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29450-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yloxy)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29450-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Aminoethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PYRIDIN-2-YLOXY)ETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK4L7KQC0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

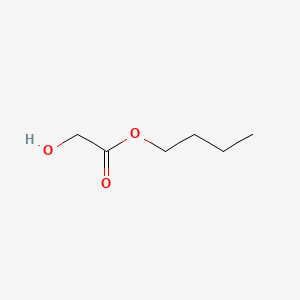
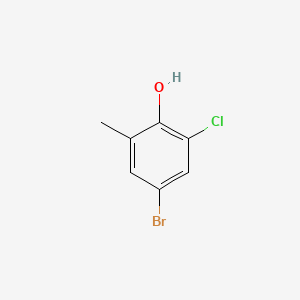


![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
